molecular formula C12H14O3 B1368356 3-Methoxy-2-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde CAS No. 110124-13-5

3-Methoxy-2-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde

Cat. No. B1368356
CAS RN: 110124-13-5
M. Wt: 206.24 g/mol
InChI Key: AVRUZEFBLUNACM-UHFFFAOYSA-N
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Description

“3-Methoxy-2-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde” is a chemical compound with the molecular formula C12H14O3 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzaldehyde core with methoxy and propenyl functional groups attached . The InChI code for this compound is 1S/C12H14O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7H,1,8H2,2-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 g/mol . It is a liquid at room temperature . The compound’s boiling point is 320.8 °C .

Scientific Research Applications

Spectroscopic Studies and Structure

The compound 3-Methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been synthesized and studied using various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. Its crystal structure has been determined by X-ray analysis, revealing orthorhombic crystals (Özay, Ünver, Durlu, & Yıldız, 2013).

Synthesis Procedures

A study on an alternative synthesis method for 1,8-dimethyl-5-methoxytetralin-6-ol describes a process involving hydrogenation and protection of 3-hydroxy-4-methoxy-benzaldehyde, followed by alkylation and cyclisation (Banerjee, Poon, & Bedoya, 2013).

Reactivity and Transformation

The compound 3-Methoxy-1-(tributylstannyl)-1-propene can be transformed into a silylated analogue, reacting as a vinyltin and as an allylsilane. It has potential in producing functionalized allylsilanes through various reactions, including those involving benzaldehyde (Verlhac & Pereyre, 1990).

Catalytic Reduction Studies

In a study examining the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst, surface methoxide was observed during the reaction, indicating the potential role of methoxy benzaldehydes in such catalytic processes (King & Strojny, 1982).

Synthesis and Optical Properties in Metal Complexes

A research paper discussed the synthesis of aluminum and zinc complexes using 4-methyl(methoxy or chloro)benzaldehyde, exploring their spectroscopic, thermal, and optical properties. This indicates the use of methoxy benzaldehydes in developing materials with specific photoluminescence properties (Barberis & Mikroyannidis, 2006).

Application in Organic Chemistry Education

An experiment for undergraduate organic chemistry involves using an ionic liquid as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile. This experiment demonstrates the application of methoxy benzaldehydes in educational settings to teach innovative chemical research and green chemistry principles (Verdía, Santamarta, & Tojo, 2017).

C-H...O Bond Studies

The crystal structure of 2-methoxy-benzaldehyde, closely related to the compound , shows several intra- and intermolecular C–H ��� O short contacts, revealing insights into the bonding and molecular interactions of methoxy benzaldehydes (Ribeiro-Claro, Drew, & Félix, 2002).

properties

IUPAC Name

3-methoxy-2-(2-methylprop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRUZEFBLUNACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561981
Record name 3-Methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110124-13-5
Record name 3-Methoxy-2-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110124-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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